molecular formula C21H17F2N7O B3411585 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920262-37-9

1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

カタログ番号: B3411585
CAS番号: 920262-37-9
分子量: 421.4 g/mol
InChIキー: FXPRJYRKHSTDSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3,4-Difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic small molecule based on the triazolo[4,5-d]pyrimidine scaffold, a core structure known for its significant pharmacological potential. Compounds featuring this scaffold have been widely investigated as key intermediates in medicinal chemistry and as bioactive molecules in their own right, with research indicating applications in the development of kinase inhibitors and other targeted therapies . The molecular structure integrates a piperazine linker, a common motif that can enhance solubility and receptor binding, and a 3,4-difluorobenzoyl group, which often improves metabolic stability and membrane permeability. This compound is intended for research applications only, strictly within laboratory settings. It shows particular promise for in vitro studies focused on enzyme inhibition, signal transduction pathways, and cellular proliferation assays. Researchers value this chemical class for its potential to modulate specific protein functions, although the exact mechanism of action for this specific analog requires further empirical characterization. As a research chemical, it is supplied with high-performance liquid chromatography (HPLC) analysis to ensure identity and purity, guaranteeing reliable and reproducible results for your scientific investigations. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and not for human use.

特性

IUPAC Name

(3,4-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N7O/c22-16-7-6-14(12-17(16)23)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRJYRKHSTDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors such as hydrazonyl halides and active methylene compounds . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the difluorobenzoyl group via acylation reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

化学反応の分析

1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:

類似化合物との比較

Key Observations:

Substituent-Driven Target Specificity :

  • The 3,4-difluorobenzoyl-piperazine group in the target compound distinguishes it from analogs like RG7774 (tetrazolylmethyl substituent) and VAS2870 (benzoxazole-sulfide moiety). Fluorine atoms often improve bioavailability and binding affinity via hydrophobic interactions .
  • Halogenation Effects : Compound 18 () incorporates a 4-bromobenzyl group, which may enhance receptor binding through halogen bonding, a feature absent in the target compound .

Synthetic Flexibility :

  • Piperazine derivatives (e.g., and ) are synthesized via nucleophilic displacement of 7-chloro intermediates, a strategy applicable to the target compound .
  • Thioether-containing analogs (–5, 8) require propylthio or similar groups, suggesting divergent synthetic routes compared to the target’s acylated piperazine .

生物活性

The compound 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure features a piperazine ring, a difluorobenzoyl group, and a triazolopyrimidine moiety, which contribute to its diverse chemical reactivity and biological effects.

Chemical Structure

The compound can be represented by the following IUPAC name:

  • IUPAC Name : (3,4-difluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone

1. Enzyme Inhibition

Recent studies have indicated that this compound effectively inhibits cyclin-dependent kinase 2 (CDK2) activity. CDK2 is crucial for cell cycle regulation and is a target in cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest in cancer cells, thus providing a potential therapeutic pathway for cancer treatment .

2. Anticancer Properties

The compound has shown promise in various anticancer assays. For instance, it has been evaluated against human liver hepatocellular carcinoma (HepG2) cells, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) studies suggest that modifications in the piperazine and triazolopyrimidine moieties can enhance its anticancer efficacy.

The biological activity is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : By targeting specific kinases like CDK2, the compound disrupts signaling pathways essential for tumor growth.
  • Induction of Apoptosis : The compound may also induce programmed cell death in cancer cells through mitochondrial pathways.

Table: Summary of Biological Activities

Activity TypeTargetEffectReference
Enzyme InhibitionCDK2Significant inhibition
Anticancer ActivityHepG2 CellsCytotoxic effects observed
MechanismApoptosis inductionPromotes cell death

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, general insights can be drawn from similar piperazine derivatives. Studies indicate that piperazine-based compounds often exhibit favorable pharmacokinetic profiles with good bioavailability and metabolic stability. Toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine?

  • Methodological Answer :
    Synthesis involves multi-step reactions, typically starting with constructing the triazolopyrimidine core followed by coupling with the piperazine-difluorobenzoyl moiety. Key steps include:
    • Triazolopyrimidine formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring closure, as seen in analogous compounds .
    • Piperazine coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution under inert atmospheres (N₂/Ar) with palladium catalysts (e.g., Pd/C) for aryl-piperazine bond formation .
    • Reaction optimization : Control temperature (195–230°C) and pH (neutral to slightly basic) to minimize side products. Use solvents like DMF or dichloromethane for solubility .
      Yields vary (40–75%) depending on substituent electronic effects and steric hindrance .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
    Use a combination of analytical techniques:
    • NMR spectroscopy : Confirm regiochemistry of the triazole ring and piperazine substitution patterns via ¹H/¹³C NMR, referencing coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
    • Mass spectrometry (HRMS) : Validate molecular weight (expected m/z ~520–550 for similar triazolopyrimidines) .
    • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What solvents and formulation strategies are suitable for in vitro biological assays?

  • Methodological Answer :
    • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited aqueous solubility. Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers containing ≤1% DMSO .
    • Formulation : For in vivo studies, use PEG-400 or cyclodextrin-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzoyl vs. methoxyphenyl groups) influence biological activity?

  • Methodological Answer :
    Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Key findings from related compounds:

    Substituent PositionBiological Activity TrendReference
    3,4-Difluorophenyl Enhanced kinase inhibition (e.g., Wee1) due to electron-withdrawing effects
    Methoxyphenyl Improved antimicrobial activity via hydrophobic interactions
    Ethoxypropanoyl Reduced cytotoxicity in normal cells while retaining antitumor efficacy
    Use computational tools (e.g., molecular docking) to predict binding affinities to targets like DPP-IV or serotonin receptors .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Methodological Answer :
    • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
    • Validate target engagement : Use techniques like surface plasmon resonance (SPR) to measure direct binding kinetics .
    • Explore off-target effects : Perform kinome-wide profiling or RNA-seq to identify unintended pathways .
    • Replicate studies : Collaborate with independent labs to confirm reproducibility, as seen in DPP-IV inhibitor studies .

Q. How can researchers identify the primary molecular targets of this compound?

  • Methodological Answer :
    • Affinity chromatography : Immobilize the compound on resin and pull down interacting proteins from cell lysates .
    • Chemical proteomics : Use activity-based protein profiling (ABPP) with clickable probes .
    • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify resistance genes .
      For example, related triazolopyrimidines selectively inhibit kinases like CDK2 and EGFR .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
    • Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches .
    • Catalyst recycling : Optimize Pd/C or CuI catalyst recovery to reduce costs .
    • Process safety : Monitor exothermic reactions (e.g., triazole formation) using inline FTIR or calorimetry .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Methodological Answer :
    Discrepancies arise from:
    • Cell line heterogeneity : Sensitivity varies across cancer types (e.g., triple-negative breast cancer vs. glioblastoma) .
    • Metabolic stability : Differences in CYP450-mediated degradation affect intracellular concentrations .
    • Formulation variability : Poor solubility in certain vehicles reduces bioavailability in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

試験管内研究製品の免責事項と情報

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